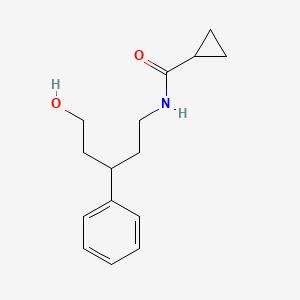
N-(5-hydroxy-3-phenylpentyl)cyclopropanecarboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(5-hydroxy-3-phenylpentyl)cyclopropanecarboxamide, also known as CPP-115, is a potent inhibitor of the enzyme gamma-aminobutyric acid (GABA) aminotransferase. This enzyme is responsible for the breakdown of GABA, a neurotransmitter that plays a crucial role in the regulation of neuronal activity in the brain. CPP-115 has been the subject of extensive research due to its potential therapeutic applications in various neurological disorders.
Applications De Recherche Scientifique
Potential Antidepressant Applications
Research into cyclopropanecarboxamide derivatives has shown promise in the development of antidepressants. For example, a study on 1-aryl-2-(aminomethyl)cyclopropanecarboxylic acid derivatives evaluated their potential as antidepressants. Some derivatives exhibited more activity than standard treatments such as imipramine and desipramine, with specific compounds advancing to clinical evaluation due to their effectiveness in pharmacological tests and their potential lack of side effects (Bonnaud et al., 1987).
Anxiolytic-like Effects
Another study focused on the anxiolytic-like activity of PHCCC, an allosteric modulator of metabotropic glutamate4 receptors, indicating the utility of cyclopropanecarboxamide derivatives in anxiety treatment. The administration of PHCCC showed significant anticonflict effects without affecting behavioral thresholds, suggesting a novel therapeutic approach to anxiety (Stachowicz et al., 2004).
Synthetic Applications
The synthesis and characterization of N-(arylcarbamothioyl)-cyclohexanecarboxamide derivatives have been explored, with findings contributing to the understanding of chemical structures and potential applications in creating new compounds with specific properties. This research demonstrated the synthesis process and detailed the molecular structure through crystallography, offering insights into the compound's stability and conformation (Özer et al., 2009).
Receptor Antagonist Properties
The pharmacological profile of WAY-100635, a selective silent 5-HT1A receptor antagonist, presents a case of cyclohexanecarboxamide derivatives used to study receptor function. This research detailed the compound's high affinity and selectivity for the 5-HT1A receptor, highlighting its potential in further studies of 5-HT1A receptor function and related pharmacological applications (Forster et al., 1995).
Metabolism Studies
Investigations into the metabolism of novel synthetic cannabinoids, like APICA and its fluorinated analogue, contribute to the understanding of how similar compounds are metabolized in the human body. This knowledge is crucial for drug design, forensic analysis, and therapeutic applications, providing insights into metabolic pathways and potential toxicological profiles (Sobolevsky et al., 2015).
Propriétés
IUPAC Name |
N-(5-hydroxy-3-phenylpentyl)cyclopropanecarboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21NO2/c17-11-9-13(12-4-2-1-3-5-12)8-10-16-15(18)14-6-7-14/h1-5,13-14,17H,6-11H2,(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UMTOKQOSJWJEQF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(=O)NCCC(CCO)C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Furan-2-yl(4-(6-methoxybenzo[d]thiazol-2-yl)piperazin-1-yl)methanone](/img/structure/B2471137.png)
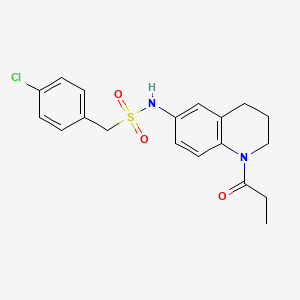
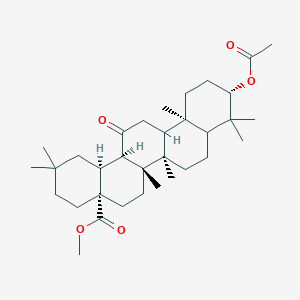
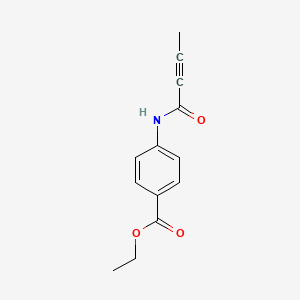

![2-ethoxy-N-(4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzenesulfonamide](/img/structure/B2471147.png)
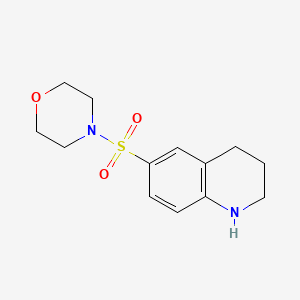
![(Z)-N-(6-(methylsulfonyl)-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)thiophene-2-carboxamide](/img/structure/B2471150.png)
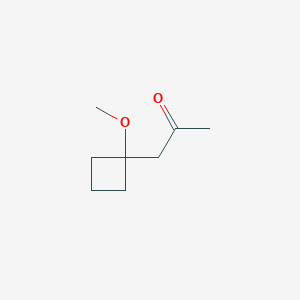
![N1-(4-carbamoylphenyl)-N2-(2-(2-(thiophen-2-yl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)oxalamide](/img/structure/B2471152.png)
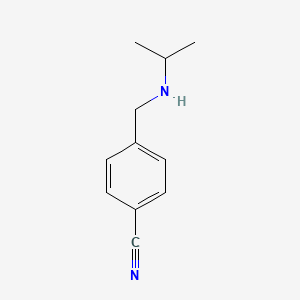
![Ethyl 4-phenyl-2-(2-{7-thia-2,4,5-triazatricyclo[6.4.0.0^{2,6}]dodeca-1(8),3,5,9,11-pentaen-3-ylsulfanyl}acetamido)thiophene-3-carboxylate](/img/structure/B2471154.png)
![3-(4-ethoxyphenyl)-5-(4-fluorobenzyl)-8-methoxy-5H-pyrazolo[4,3-c]quinoline](/img/structure/B2471157.png)
